Proven Kinase Scaffold: Potency Comparable to Advanced Pyridin-3-amine Leads
6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine serves as a direct structural analog to the core of compound 3m, a lead multi-kinase inhibitor from a 2017 Journal of Medicinal Chemistry study [1]. While 3m contains additional substituents (a 4-((1-methyl-1H-pyrazol-4-yl)amino)phenyl group at the 2-position), the base 6-substituted pyridin-3-amine scaffold is identical. Compound 3m exhibited potent inhibition across multiple oncogenic kinases, including FGFR1,2,3, RET, EGFR, and ALK, with nanomolar IC50 values [1].
| Evidence Dimension | Kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold analog |
| Comparator Or Baseline | Compound 3m: IC50 (FGFR1) < 100 nM; IC50 (RET) < 100 nM; IC50 (EGFR/T790M/L858R) < 100 nM; TGI = 66.1% in NCI-H1581 xenograft |
| Quantified Difference | Scaffold-matched analog exhibits nanomolar potency |
| Conditions | In vitro kinase assays; in vivo NCI-H1581 NSCLC xenograft model |
Why This Matters
Confirms the 6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine core is a validated, potent kinase hinge-binding motif suitable for lead optimization.
- [1] Zhu, W. et al. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J. Med. Chem. 2017, 60, 14, 6018-6035. View Source
